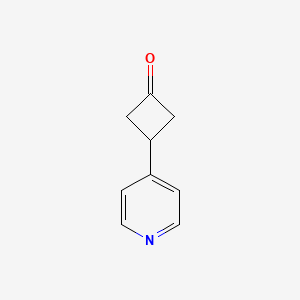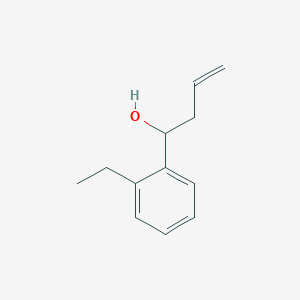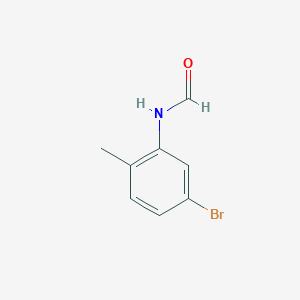
2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester
概要
説明
2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester typically involves the cyclization of thioamides with α-haloketones under acidic or basic conditions. One common method is the reaction of ethyl 2,4-dioxo-4-thiazol-2-yl-butyrate with appropriate reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted thiazoles.
科学的研究の応用
2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its therapeutic potential in the development of new drugs, particularly in the treatment of infectious diseases and inflammation.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
2,4-Dioxo-4-thiazol-2-yl-butyric acid ethyl ester is similar to other thiazole derivatives, such as thiamine (Vitamin B1) and various thiazole-based drugs. its unique structural features and reactivity set it apart from these compounds. Some similar compounds include:
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Rifampicin: An antibiotic that contains a thiazole ring and is used to treat bacterial infections.
Thiazolidinediones: A class of drugs used to treat diabetes that also contain thiazole rings.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
ethyl 2,4-dioxo-4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-14-9(13)7(12)5-6(11)8-10-3-4-15-8/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDUTYORZZSKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(morpholin-4-ylmethyl)phenyl]formamide](/img/structure/B7939753.png)


